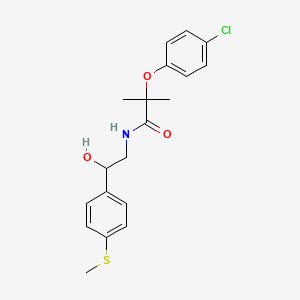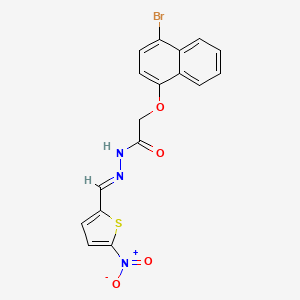
2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is a complex organic compound with the molecular formula C17H12BrN3O4S This compound is known for its unique structural features, which include a bromonaphthalene moiety and a nitrothiophene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide typically involves a multi-step process. One common method starts with the bromination of naphthalene to produce 4-bromonaphthalene. This intermediate is then reacted with an appropriate hydroxylamine derivative to form the oxy-naphthalene compound. The final step involves the condensation of this intermediate with 5-nitrothiophene-2-carbaldehyde under specific reaction conditions to yield the target compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophilic reagents.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromonaphthalene moiety may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylene]acetohydrazide
- 4-bromo-1-naphthylamine
- 5-nitro-2-thiophenecarboxaldehyde
Uniqueness
2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide is unique due to its combination of a bromonaphthalene and a nitrothiophene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFLSGAKLBJTB-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)N/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)


![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
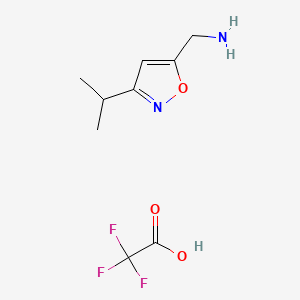
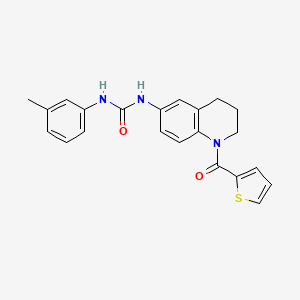

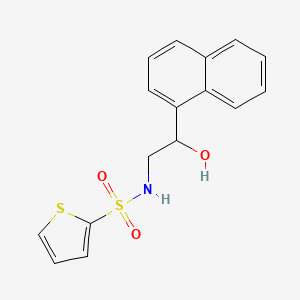
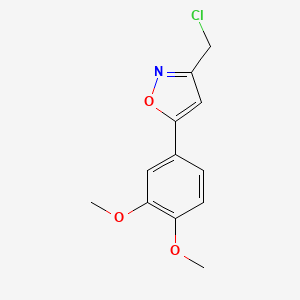

![3-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B2770856.png)
![6-(3-chlorophenyl)-2-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770858.png)
![N'-(4-fluorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2770859.png)
